molecular formula C23H22O4 B11152116 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11152116
M. Wt: 362.4 g/mol
InChI Key: UNEKKUFDUKADPZ-UHFFFAOYSA-N
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Description

3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenolic compound and an aldehyde under acidic conditions.

    Introduction of the tetrahydrocyclohepta ring: This step involves the formation of a seven-membered ring through a series of cyclization and reduction reactions.

    Attachment of the 1-methyl-2-oxo-2-phenylethoxy group: This is usually done through an etherification reaction, where the phenolic hydroxyl group of the chromene core reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Alkyl halides or acyl chlorides are commonly used for etherification or esterification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with various molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are often mediated through the modulation of specific signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or bioactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-oxo-1-phenylpropan-2-yl)oxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H22O4/c1-15(22(24)16-8-4-2-5-9-16)26-17-12-13-19-18-10-6-3-7-11-20(18)23(25)27-21(19)14-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3

InChI Key

UNEKKUFDUKADPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3

Origin of Product

United States

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